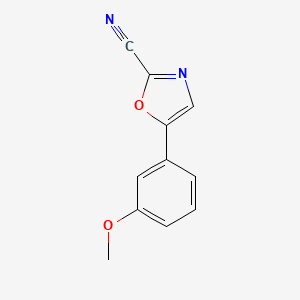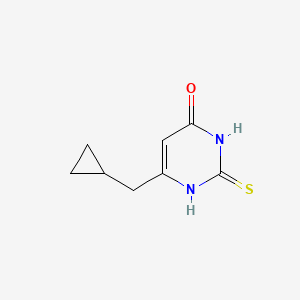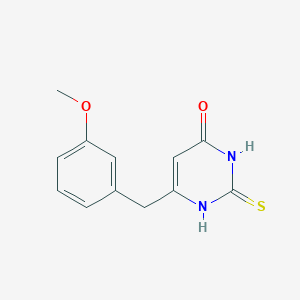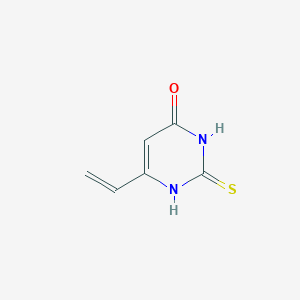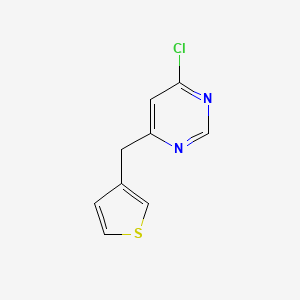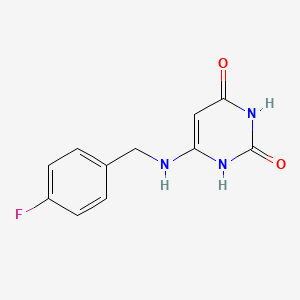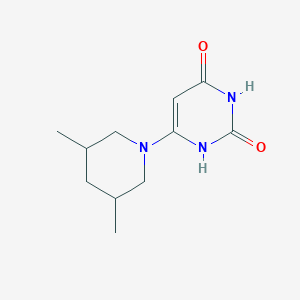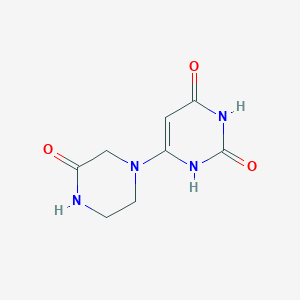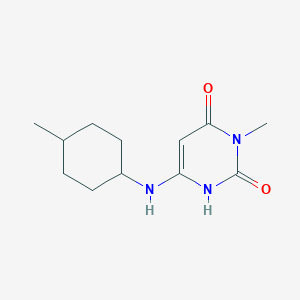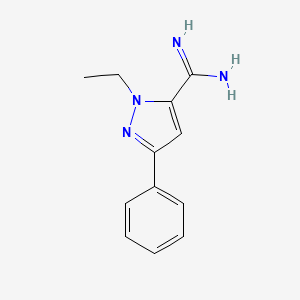
1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide
Overview
Description
1-Ethyl-3-phenyl-1H-pyrazole-5-carboximidamide is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This particular compound has applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of ethyl acetoacetate with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring.
Hydrolysis and Amide Formation: Another method involves the hydrolysis of ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate followed by reaction with ammonia or an amine to form the carboximidamide group.
Industrial Production Methods: Industrial production typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyrazole ring to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole ring, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed for substitution reactions.
Major Products Formed:
Oxidation: 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Reduction: 1-Ethyl-3-phenyl-1H-pyrazole-5-amine
Substitution: Various halogenated or alkylated derivatives
Mechanism of Action
Target of Action
Similar compounds have been used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors .
Mode of Action
It’s worth noting that similar compounds have shown potential fungicidal and insecticidal activities .
Biochemical Pathways
Similar compounds have shown to affect the pathways related to fungicidal and insecticidal activities .
Result of Action
Similar compounds have shown potential fungicidal and insecticidal activities .
Scientific Research Applications
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory, analgesic, and antipyretic agent. It is also being investigated for its antimicrobial properties.
Material Science: Pyrazole derivatives are used in the development of advanced materials, including polymers and coatings.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid
1-Methyl-3-phenyl-1H-pyrazole-5-carboximidamide
3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness: 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide is unique due to its specific substitution pattern on the pyrazole ring, which influences its chemical reactivity and biological activity. This compound's distinct structure allows for targeted interactions with biological molecules, making it valuable in research and applications.
Properties
IUPAC Name |
2-ethyl-5-phenylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-2-16-11(12(13)14)8-10(15-16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUNDLWRZJIFKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


